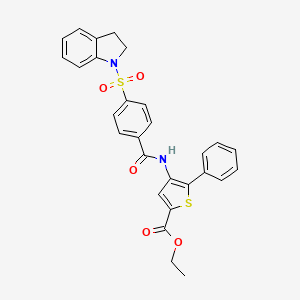

Ethyl 4-(4-(indolin-1-ylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate

Description

Ethyl 4-(4-(indolin-1-ylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate is a synthetic organic compound featuring a thiophene core substituted with phenyl, benzamido, and indolin-1-ylsulfonyl groups. The ethyl ester at the 2-position enhances its solubility in organic solvents, making it suitable for pharmaceutical or materials science applications. Its structural complexity arises from the integration of sulfonamide and aromatic systems, which may confer unique electronic or steric properties compared to simpler analogs.

Properties

IUPAC Name |

ethyl 4-[[4-(2,3-dihydroindol-1-ylsulfonyl)benzoyl]amino]-5-phenylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24N2O5S2/c1-2-35-28(32)25-18-23(26(36-25)20-9-4-3-5-10-20)29-27(31)21-12-14-22(15-13-21)37(33,34)30-17-16-19-8-6-7-11-24(19)30/h3-15,18H,2,16-17H2,1H3,(H,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHHSGKXWTCEXHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-(indolin-1-ylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Indoline Sulfonyl Chloride: Indoline is reacted with chlorosulfonic acid to form indolin-1-ylsulfonyl chloride.

Amidation Reaction: The indolin-1-ylsulfonyl chloride is then reacted with 4-aminobenzoic acid to form 4-(indolin-1-ylsulfonyl)benzamide.

Thiophene Carboxylation: The benzamide derivative is further reacted with ethyl 5-phenylthiophene-2-carboxylate under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-(indolin-1-ylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Ethyl 4-(4-(indolin-1-ylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate has several scientific research applications:

Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-(indolin-1-ylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The indoline and thiophene moieties are known to interact with enzymes and receptors, potentially inhibiting or activating biological processes. The sulfonyl and benzamido groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The compound’s thiophene core distinguishes it from other heterocyclic derivatives. For example:

- Ethyl 2-[4-(2-benzimidazolyl)-phenyl]-4-methylthiazole-5-carboxylate () replaces the thiophene with a thiazole ring and substitutes the indolin-1-ylsulfonyl group with a benzimidazole.

- Compounds 12–19 () utilize a 2,3-dihydro-1H-perimidin-2-yl benzamido motif linked to aliphatic esters or carboxylic acids. These lack the sulfonamide and thiophene systems, resulting in reduced steric bulk and different electronic profiles.

Functional Group Analysis

- Sulfonamide vs. Amide Linkages: The indolin-1-ylsulfonyl group in the target compound introduces a rigid, electron-withdrawing sulfonamide bridge, contrasting with the simpler amide linkages in compounds like 15 or 17 (). Sulfonamides are known to enhance metabolic stability and hydrogen-bonding capacity, which may improve target affinity .

- Aromatic Substitutions: The 5-phenyl group on the thiophene core provides steric hindrance absent in Ethyl (5Z)-2-[(4-fluorophenyl)amino]-5-[(4-methoxyphenyl)methylidene]-4-oxidanylidene-thiophene-3-carboxylate (), which features a fluorophenyl and methoxyphenyl substituent. These differences likely influence π-π stacking interactions and solubility.

Physicochemical Properties

Research Findings and Implications

- Synthetic Feasibility : Compounds with sulfonamide-thiophene hybrids (e.g., the target) may require multi-step syntheses involving sulfonylation and amidation, as seen in for compounds 12–19 . Yields for such reactions typically range from 35–55%, suggesting moderate efficiency .

- The indolin-1-ylsulfonyl group in the target compound could mimic tyrosine sulfation, a post-translational modification relevant to protein-protein interactions .

- Comparative Stability : Thiophene derivatives generally show higher chemical stability than pyrrolidine or perimidin-based compounds (), which may degrade under acidic or oxidative conditions due to their aliphatic or fused-ring systems.

Biological Activity

Ethyl 4-(4-(indolin-1-ylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the indole and thiophene moieties. The compound can be synthesized through the following general steps:

- Formation of Indolin Sulfonamide : The indolin moiety is synthesized by reacting an appropriate sulfonamide with an indole derivative.

- Coupling Reaction : The indolin sulfonamide is then coupled with a phenylthiophene derivative to form the core structure.

- Esterification : Finally, the carboxylic acid group is esterified with ethanol to yield the ethyl ester.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. In particular, it has shown activity against leukemia cell lines such as Jurkat and K562, with IC50 values in the micromolar range. This suggests a potential as a chemotherapeutic agent.

| Cell Line | IC50 (µM) |

|---|---|

| Jurkat | 5.3 |

| K562 | 7.8 |

| U937 | 6.1 |

| HL60 | 4.9 |

These findings indicate that the compound may induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation.

The proposed mechanism of action for this compound includes:

- Inhibition of Cell Proliferation : The compound appears to inhibit key signaling pathways involved in cell cycle progression.

- Induction of Apoptosis : It triggers apoptotic pathways, leading to increased caspase activity and DNA fragmentation.

In vitro studies have shown that treatment with this compound leads to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

Case Studies

Case Study 1 : A study evaluated the effects of this compound on human leukemia cells. Results indicated that the compound significantly reduced cell viability and induced apoptosis in a dose-dependent manner.

Case Study 2 : Another investigation focused on its effects on solid tumors in animal models. Mice treated with the compound exhibited reduced tumor growth and improved survival rates compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.